molecular formula C14H21NO B14189623 N-{[3-(3-Methoxypropyl)phenyl]methyl}cyclopropanamine CAS No. 921630-21-9

N-{[3-(3-Methoxypropyl)phenyl]methyl}cyclopropanamine

Cat. No.: B14189623
CAS No.: 921630-21-9
M. Wt: 219.32 g/mol
InChI Key: QZKINFKOAPRGPL-UHFFFAOYSA-N
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Description

N-{[3-(3-Methoxypropyl)phenyl]methyl}cyclopropanamine is a chemical compound with a complex structure that includes a cyclopropane ring, a methoxypropyl group, and a phenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(3-Methoxypropyl)phenyl]methyl}cyclopropanamine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the alkylation of a phenylmethylamine derivative with a methoxypropyl halide, followed by cyclopropanation of the resulting intermediate. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully monitored and controlled. The use of automated systems for the addition of reagents and the control of reaction parameters can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{[3-(3-Methoxypropyl)phenyl]methyl}cyclopropanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like halides (Cl⁻, Br⁻) and alkoxides (RO⁻) are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols.

Scientific Research Applications

N-{[3-(3-Methoxypropyl)phenyl]methyl}cyclopropanamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which N-{[3-(3-Methoxypropyl)phenyl]methyl}cyclopropanamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-[(3-methoxyphenyl)methyl]cyclopropanamine
  • N-[(3-methoxybenzyl)cyclopropanamine

Uniqueness

N-{[3-(3-Methoxypropyl)phenyl]methyl}cyclopropanamine is unique due to the presence of the methoxypropyl group, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable in specific applications where these properties are advantageous.

Properties

CAS No.

921630-21-9

Molecular Formula

C14H21NO

Molecular Weight

219.32 g/mol

IUPAC Name

N-[[3-(3-methoxypropyl)phenyl]methyl]cyclopropanamine

InChI

InChI=1S/C14H21NO/c1-16-9-3-6-12-4-2-5-13(10-12)11-15-14-7-8-14/h2,4-5,10,14-15H,3,6-9,11H2,1H3

InChI Key

QZKINFKOAPRGPL-UHFFFAOYSA-N

Canonical SMILES

COCCCC1=CC(=CC=C1)CNC2CC2

Origin of Product

United States

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